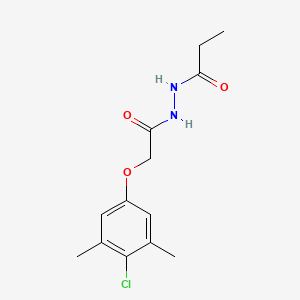

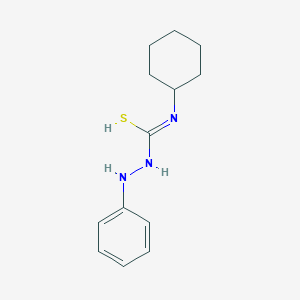

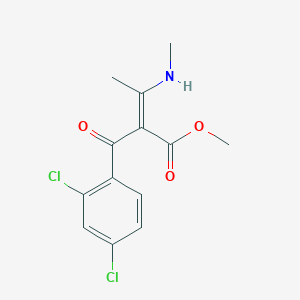

N-anilino-N'-cyclohexylcarbamimidothioic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

TG(16:0/14:0/18:1(9Z))[iso6] . This compound is a type of triglyceride, which is a lipid molecule composed of one glycerol molecule esterified with three fatty acids. Triglycerides are essential components of human metabolism and are involved in various biological processes, including energy storage and cellular structure.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of TG(16:0/14:0/18:1(9Z))[iso6] typically involves the esterification of glycerol with the respective fatty acids. The reaction conditions often include:

Catalysts: Acid catalysts such as sulfuric acid or base catalysts like sodium hydroxide.

Temperature: Elevated temperatures around 150-200°C to facilitate the esterification process.

Solvents: Organic solvents like toluene or hexane to dissolve the reactants and products.

Industrial Production Methods

In industrial settings, the production of triglycerides like TG(16:0/14:0/18:1(9Z))[iso6] is carried out in large-scale reactors. The process involves:

Continuous Stirred Tank Reactors (CSTR): To ensure thorough mixing of reactants.

Vacuum Distillation: To remove water formed during the esterification reaction.

Purification: Using techniques like chromatography to isolate the desired triglyceride.

Analyse Des Réactions Chimiques

Types of Reactions

TG(16:0/14:0/18:1(9Z))[iso6] undergoes various chemical reactions, including:

Hydrolysis: Breaking down into glycerol and fatty acids in the presence of water and enzymes like lipases.

Oxidation: Reacting with oxygen to form peroxides and aldehydes, especially under oxidative stress conditions.

Hydrogenation: Adding hydrogen to unsaturated fatty acids to convert them into saturated fatty acids.

Common Reagents and Conditions

Hydrolysis: Water and lipase enzymes at physiological pH and temperature.

Oxidation: Oxygen or ozone under ambient conditions.

Hydrogenation: Hydrogen gas in the presence of a metal catalyst like palladium or nickel at elevated temperatures and pressures.

Major Products Formed

Hydrolysis: Glycerol and free fatty acids.

Oxidation: Peroxides, aldehydes, and ketones.

Hydrogenation: Saturated triglycerides.

Applications De Recherche Scientifique

TG(16:0/14:0/18:1(9Z))[iso6] has several scientific research applications:

Chemistry: Studying lipid chemistry and the behavior of triglycerides under various conditions.

Biology: Investigating the role of triglycerides in cellular metabolism and energy storage.

Medicine: Exploring the impact of triglycerides on cardiovascular health and metabolic disorders.

Industry: Utilizing triglycerides in the production of biofuels, cosmetics, and food products.

Mécanisme D'action

The mechanism of action of TG(16:0/14:0/18:1(9Z))[iso6] involves its role as an energy storage molecule. It is hydrolyzed by lipase enzymes to release glycerol and fatty acids, which are then utilized in metabolic pathways to produce energy. The molecular targets include:

Lipase Enzymes: Catalyze the hydrolysis of triglycerides.

Mitochondria: Utilize fatty acids in beta-oxidation to generate ATP.

Comparaison Avec Des Composés Similaires

Similar Compounds

TG(160/160/181(9Z)): Another triglyceride with similar fatty acid composition but different positional isomers.

TG(180/180/181(9Z)): A triglyceride with stearic acid instead of palmitic and myristic acids.

Uniqueness

TG(16:0/14:0/18:1(9Z))[iso6] is unique due to its specific combination of fatty acids, which influences its physical and chemical properties, such as melting point and oxidative stability. This uniqueness makes it valuable for specific research and industrial applications.

Propriétés

IUPAC Name |

N-anilino-N'-cyclohexylcarbamimidothioic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3S/c17-13(14-11-7-3-1-4-8-11)16-15-12-9-5-2-6-10-12/h2,5-6,9-11,15H,1,3-4,7-8H2,(H2,14,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCFLHKOWKJTAAZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N=C(NNC2=CC=CC=C2)S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)N=C(NNC2=CC=CC=C2)S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.38 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-fluorophenyl)-2-[2-(2-hydroxy-3-methoxybenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B7772133.png)

![8-[(2-aminophenyl)thio]-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B7772141.png)

![(5E)-3-cyclohexyl-5-[(3-hydroxyanilino)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B7772195.png)